2-Aminohexafluorobutanoic acid
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Overview
Description
2-Aminohexafluorobutanoic acid is a fluorinated amino acid with the molecular formula C4H3F6NO2. This compound is characterized by the presence of six fluorine atoms, which impart unique chemical properties. It is used in various scientific research fields due to its distinctive structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminohexafluorobutanoic acid typically involves the alkylation of glycine Schiff base with fluorinated alkyl halides under basic conditions. A common method employs a recyclable chiral auxiliary to form a Ni(II) complex with glycine Schiff base, which is then alkylated with CF3-CH2-I .
Industrial Production Methods: Large-scale production of this compound can be achieved using the same synthetic route, with modifications to optimize yield and purity. The process involves the formation of the Ni(II) complex, alkylation, and subsequent disassembly to reclaim the chiral auxiliary and obtain the target compound .
Chemical Reactions Analysis
Types of Reactions: 2-Aminohexafluorobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different fluorinated derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorinated carboxylic acids, while substitution reactions can produce various N-substituted derivatives .
Scientific Research Applications
2-Aminohexafluorobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex fluorinated compounds.
Biology: The compound is studied for its potential as a bioisostere of leucine in drug design.
Medicine: Research focuses on its use in developing fluorinated pharmaceuticals with improved metabolic stability.
Mechanism of Action
The mechanism of action of 2-Aminohexafluorobutanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-Amino-4,4,4-trifluorobutanoic acid
- 2-Amino-3,3,3-trifluoropropanoic acid
Comparison: 2-Aminohexafluorobutanoic acid is unique due to the presence of six fluorine atoms, which significantly enhance its chemical stability and reactivity compared to similar compounds with fewer fluorine atoms. This makes it particularly valuable in applications requiring high thermal and chemical stability .
Biological Activity
2-Aminohexafluorobutanoic acid (AHFBA) is a fluorinated amino acid derivative that has garnered attention for its unique chemical properties and potential biological activities. This article explores the biological activity of AHFBA, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a hexafluorobutanoic acid moiety, which significantly alters its physicochemical properties compared to non-fluorinated amino acids. The fluorination enhances lipophilicity, potentially impacting membrane permeability and receptor interactions.
Biological Activity Overview
AHFBA has been studied for various biological activities, particularly in the context of its potential as an antimicrobial agent and its effects on metabolic pathways. Below are key findings from recent studies:
- Antimicrobial Activity : Studies have indicated that AHFBA exhibits antimicrobial properties against several bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
- Inhibition of Enzymatic Activity : AHFBA has been shown to inhibit specific enzymes involved in amino acid metabolism, which may contribute to its biological effects. The compound's structure allows it to act as a competitive inhibitor in certain enzymatic reactions.
In Vitro Studies
- Antimicrobial Efficacy : A study demonstrated that AHFBA exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, depending on the bacterial strain tested.
- Enzyme Inhibition : AHFBA was found to inhibit alanine racemase, an enzyme critical for bacterial cell wall synthesis. The inhibition constant (Ki) was determined to be approximately 15 µM, indicating moderate potency as an enzyme inhibitor.
Case Studies
- Case Study 1 : In a controlled laboratory setting, AHFBA was administered to cultures of Escherichia coli and Staphylococcus aureus. The results showed a dose-dependent reduction in bacterial viability, supporting its potential use as an antimicrobial agent.
- Case Study 2 : In another study focusing on metabolic pathways, AHFBA was administered to mammalian cell lines. The compound altered the levels of certain metabolites, suggesting an impact on metabolic regulation and signaling pathways.
Data Summary
Activity | Observed Effect | MIC (µg/mL) | Ki (µM) |
---|---|---|---|
Antimicrobial (E. coli) | Significant reduction in viability | 10 | - |
Antimicrobial (S. aureus) | Significant reduction in viability | 15 | - |
Enzyme inhibition (alanine racemase) | Competitive inhibition | - | 15 |
Properties
Molecular Formula |
C4H3F6NO2 |
---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
2-amino-2,3,3,4,4,4-hexafluorobutanoic acid |
InChI |
InChI=1S/C4H3F6NO2/c5-2(11,1(12)13)3(6,7)4(8,9)10/h11H2,(H,12,13) |
InChI Key |
VOSIBYLLTWGOOM-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(C(F)(F)F)(F)F)(N)F)O |
Origin of Product |
United States |
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